molecular formula C5H7F3OS B1427588 3-(Trifluoromethyl)thiolan-3-ol CAS No. 1247860-37-2

3-(Trifluoromethyl)thiolan-3-ol

Cat. No.: B1427588
CAS No.: 1247860-37-2
M. Wt: 172.17 g/mol
InChI Key: FNKAMUBIRYUWLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Trifluoromethyl)thiolan-3-ol ( 1247860-37-2) is a high-purity chemical building block characterized by a tetrahydrothiophene (thiolane) ring substituted with a trifluoromethyl group and a hydroxyl group at the same carbon atom. This molecular structure, with the formula C 5 H 7 F 3 OS and a molecular weight of 172.17 g/mol, makes it a valuable scaffold in medicinal chemistry and agrochemical research . The presence of the sterically hindered tertiary alcohol adjacent to the electron-withdrawing trifluoromethyl group creates a unique spatial and electronic profile. This is particularly useful for designing novel bioactive molecules, as the trifluoromethyl group is known to significantly influence a compound's metabolic stability, lipophilicity, and binding affinity . Furthermore, the sulfur atom in the saturated thiolane ring can be involved in specific interactions or further functionalized. As such, this compound serves as a versatile intermediate for the synthesis of more complex structures, including potential pest control agents or pharmaceutical candidates . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(trifluoromethyl)thiolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3OS/c6-5(7,8)4(9)1-2-10-3-4/h9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKAMUBIRYUWLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Trifluoromethylated Heterocycles in Contemporary Organic Synthesis

The introduction of a trifluoromethyl (-CF3) group into heterocyclic structures is a widely recognized strategy in modern organic synthesis, particularly within medicinal and agricultural chemistry. researchgate.netnih.govmdpi.com The unique electronic properties of the -CF3 group, primarily its strong electron-withdrawing nature, can profoundly influence the physicochemical characteristics of the parent molecule. researchgate.netnih.gov These modifications often lead to enhanced metabolic stability and increased lipophilicity, properties that are crucial for the bioavailability and efficacy of therapeutic agents. nih.govmdpi.comnih.gov

The incorporation of fluorine, and specifically the trifluoromethyl group, can alter key molecular properties such as acidity and the capacity for hydrogen bonding. nih.govmdpi.com This has made trifluoromethylated heterocycles valuable frameworks in drug discovery. researchgate.net Examples of successful FDA-approved drugs containing this motif include Trifluridine, Celebrex, Tipranavir, and Sitagliptin. researchgate.net The stability and synthetic potential of these compounds make them attractive building blocks for creating more complex and potent biologically active molecules. acs.org

Structural Framework and Unique Reactivity Considerations of the Thiolan 3 Ol Moiety

The thiolan-3-ol moiety, a five-membered sulfur-containing heterocycle with a hydroxyl group at the third position, presents a distinct structural and reactive profile. The tetrahydrothiophene (B86538) (thiolan) ring is a saturated heterocycle, and the presence of the sulfur atom and the hydroxyl group are key to its reactivity. The hydroxyl group can participate in typical alcohol reactions, such as esterification and etherification, and can be oxidized to the corresponding ketone, tetrahydrothiophen-3-one.

The sulfur atom in the thiolan ring can influence the reactivity of the molecule, for instance, through its potential oxidation to sulfoxides and sulfones. The interplay between the hydroxyl group and the heterocyclic sulfur atom can lead to unique chemical transformations. The analogous oxygen-containing compound, 3-hydroxytetrahydrofuran, is a valuable intermediate in the synthesis of pharmaceuticals, including certain antiretroviral drugs. wikipedia.org This highlights the potential of five-membered heterocycles containing a heteroatom and a 3-hydroxyl group as versatile scaffolds in synthetic chemistry.

Overview of Research Trajectories for 3 Trifluoromethyl Thiolan 3 Ol

Strategies for Introducing the Trifluoromethyl Group into Thiolane Scaffolds

The construction of this compound hinges on the effective trifluoromethylation of a suitable precursor, most commonly thiolan-3-one. The principal approaches for this transformation can be categorized as radical, nucleophilic, and electrophilic trifluoromethylation. Each strategy utilizes different types of reagents and reaction conditions to generate the reactive trifluoromethyl species.

Radical Trifluoromethylation Approaches

Radical trifluoromethylation involves the generation of a trifluoromethyl radical (•CF3), which then attacks the carbonyl carbon of thiolan-3-one. wikipedia.org This approach often utilizes reagents that can readily undergo homolytic cleavage to produce the •CF3 radical, frequently initiated by light (photoredox catalysis) or chemical initiators. wikipedia.orgchemistryviews.org

Common reagents for generating trifluoromethyl radicals include trifluoroiodomethane (CF3I), bromotrifluoromethane (B1217167) (CF3Br), and sodium trifluoromethanesulfinate (CF3SO2Na). wikipedia.org For instance, the combination of CF3I with a radical initiator like triethylborane (B153662) can effectively trifluoromethylate carbonyl compounds. wikipedia.org More recently, visible-light photoredox catalysis has emerged as a powerful tool. chemistryviews.org In a typical system, a photocatalyst, upon excitation by light, can induce the formation of the •CF3 radical from a suitable precursor like trifluoromethanesulfonyl chloride (CF3SO2Cl). chemistryviews.org This radical then adds to the ketone, and subsequent reduction and protonation yield the tertiary alcohol.

Another notable reagent is trifluoromethyl thianthrenium triflate, which has demonstrated versatility in engaging in radical trifluoromethylation pathways. nih.gov These radical methods are advantageous due to their often mild reaction conditions. chemistryviews.org

Table 1: Examples of Radical Trifluoromethylating Reagents

ReagentTypical Initiator/ConditionReference
Trifluoroiodomethane (CF3I)Triethylborane, Light wikipedia.org
Sodium trifluoromethanesulfinateOxidant (e.g., tBuOOH) wikipedia.org
Trifluoromethanesulfonyl chloridePhotoredox Catalyst, Light chemistryviews.org
Trifluoromethyl thianthrenium triflatePhotoredox Catalyst nih.gov

Nucleophilic Trifluoromethylation Protocols

Nucleophilic trifluoromethylation is arguably the most common and direct method for the synthesis of this compound from thiolan-3-one. This method involves the addition of a nucleophilic "CF3-" equivalent to the electrophilic carbonyl carbon.

The most widely used reagent for this purpose is trifluoromethyltrimethylsilane (TMSCF3), often referred to as the Ruppert-Prakash reagent. wikipedia.orgresearchgate.netnih.gov In the presence of a catalytic amount of a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride - TBAF) or other suitable activators, TMSCF3 delivers the trifluoromethyl group to the ketone. wikipedia.orgresearchgate.net The reaction proceeds through the formation of a silicate (B1173343) intermediate, which then transfers the CF3 group to the carbonyl. A subsequent workup with an acid quenches the resulting alkoxide to furnish the final tertiary alcohol. researchgate.net This method's popularity stems from its high efficiency and the commercial availability and stability of the Ruppert-Prakash reagent. wikipedia.orgnih.gov

Table 2: Nucleophilic Trifluoromethylation of Thiolan-3-one

ReagentActivatorProductReference
Trifluoromethyltrimethylsilane (TMSCF3)TBAF·3H2O, CsFThis compound researchgate.net

Electrophilic Trifluoromethylation Methodologies

Electrophilic trifluoromethylation introduces a "CF3+" equivalent to a nucleophilic carbon center. For the synthesis of this compound, this would typically involve the reaction of an enol or enolate of thiolan-3-one with an electrophilic trifluoromethylating agent. However, this approach is less direct for synthesizing the target tertiary alcohol compared to nucleophilic addition. Instead, it is primarily used to create α-trifluoromethylated ketones.

Prominent electrophilic trifluoromethylating reagents include S-(trifluoromethyl)diarylsulfonium salts (e.g., Umemoto reagents) and hypervalent iodine compounds (e.g., Togni reagents). wikipedia.orgnih.gov These reagents react with pre-formed enolates or can be used in one-pot procedures where the enolate is generated in situ. While highly effective for creating C-CF3 bonds at the α-position to a carbonyl, this method would require subsequent reduction of the ketone to an alcohol, making it a two-step process from the starting ketone to an α-trifluoromethylated thiolane alcohol, a constitutional isomer of the target compound. Trifluoromethyl thianthrenium triflate can also function as an electrophilic trifluoromethylating agent. nih.gov

Asymmetric Synthesis of Enantioenriched this compound and its Derivatives

Producing specific stereoisomers of this compound is crucial for pharmaceutical applications, as different enantiomers can have vastly different biological activities. Asymmetric synthesis aims to produce one enantiomer in excess over the other, a result measured by enantiomeric excess (e.e.). The main strategies are chiral auxiliary-mediated approaches and enantioselective catalytic methods.

Chiral Auxiliary-Mediated Approaches

This strategy involves temporarily attaching a chiral molecule, known as a chiral auxiliary, to the substrate. wikipedia.org The auxiliary's stereogenic centers direct the trifluoromethylation reaction to one face of the molecule, leading to a diastereoselective transformation. After the reaction, the auxiliary is cleaved and can often be recovered. nih.gov

For ketone substrates, this often involves converting the ketone into a chiral imine or enamine using a chiral amine. For example, chiral oxazolidinones, derived from amino acids, are widely used auxiliaries. mdpi.comwikipedia.org In a potential synthesis, thiolan-3-one could be condensed with a chiral amine, followed by trifluoromethylation. The resulting product would be diastereomerically enriched, and subsequent hydrolysis would remove the auxiliary to yield the enantioenriched trifluoromethylated amino alcohol or, through further steps, the target tertiary alcohol. Cahard and coworkers have reported on the diastereoselective electrophilic trifluoromethylthiolation of chiral oxazolidinones. mdpi.com Similarly, pseudoephedrine can serve as a chiral auxiliary by forming an amide, whose α-proton can be removed to form a chiral enolate for subsequent reactions. wikipedia.org

Table 3: Common Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryTypical ApplicationReference
Evans OxazolidinonesAsymmetric alkylations, aldol (B89426) reactions wikipedia.org
PseudoephedrineAsymmetric alkylation of chiral amides wikipedia.org
(R)-(+)-tert-ButanesulfinamideSynthesis of chiral amines from N-sulfinylimines wiley-vch.de
SAMP/RAMP HydrazonesAsymmetric alkylation of ketones and aldehydes wikipedia.org

Enantioselective Catalytic Methods

Enantioselective catalytic methods represent a more atom-economical and modern approach to asymmetric synthesis. mdpi.com These methods use a small amount of a chiral catalyst to generate a large amount of an enantioenriched product. The catalyst creates a chiral environment around the substrate, forcing the incoming reagent to attack from a specific direction.

For the asymmetric trifluoromethylation of thiolan-3-one, a chiral Lewis acid or a chiral organocatalyst could be employed. nih.gov A chiral Lewis acid could coordinate to the carbonyl oxygen, rendering the carbonyl carbon more electrophilic while simultaneously shielding one face of the molecule. The nucleophilic trifluoromethylating agent (e.g., TMSCF3) would then preferentially add to the less hindered face. Organocatalysis offers a metal-free alternative, where a chiral organic molecule, such as a BINOL derivative, can catalyze the reaction with high enantioselectivity. nih.gov For example, organocatalytic methods have been developed for the highly enantio- and diastereoselective synthesis of tertiary allenols containing a CF3-group. nih.gov These catalytic approaches are highly sought after as they can provide direct access to enantioenriched products like (R)- or (S)-3-(trifluoromethyl)thiolan-3-ol in a single, efficient step.

Diastereoselective Synthesis of this compound Derivatives

The diastereoselective synthesis of this compound would likely involve the stereocontrolled addition of a trifluoromethyl nucleophile to a prochiral thiolan-3-one precursor. The stereochemical outcome would be influenced by the nature of the trifluoromethylating agent, the catalyst, and the substitution pattern on the thiolane ring.

One potential approach is the nucleophilic trifluoromethylation of a substituted thiolan-3-one using Ruppert-Prakash reagent (TMSCF₃) in the presence of a chiral catalyst. The choice of catalyst would be crucial in inducing facial selectivity in the attack on the carbonyl group. While no direct examples for thiolan-3-one exist in the literature, analogous diastereoselective trifluoromethylations of other cyclic ketones have been reported.

For instance, the diastereoselective synthesis of trifluoromethylated 1,3-dioxanes has been achieved through an addition/oxa-Michael sequence. researchgate.nettandfonline.comacs.org This highlights the potential for achieving high diastereoselectivity in the formation of trifluoromethylated heterocycles. The reaction conditions, particularly the choice of base and solvent, were found to significantly influence the diastereomeric ratio of the products. acs.org

A hypothetical diastereoselective synthesis of a this compound derivative could be envisioned starting from a chiral, non-racemic thiolan-3-one. The inherent chirality of the starting material could direct the incoming trifluoromethyl group to one face of the carbonyl, leading to a diastereomerically enriched product.

Table 1: Hypothetical Diastereoselective Trifluoromethylation of a Chiral Thiolan-3-one

EntrySubstrateReagentCatalystSolventProduct (Major Diastereomer)Diastereomeric Ratio
1(R)-2-Methylthiolan-3-oneTMSCF₃TBAFTHF(2R,3S)-2-Methyl-3-(trifluoromethyl)thiolan-3-ol>90:10
2(R)-2-Methylthiolan-3-oneTMSCF₃Chiral Lewis AcidCH₂Cl₂(2R,3R)-2-Methyl-3-(trifluoromethyl)thiolan-3-ol>95:5

This table is a hypothetical representation of potential outcomes and is not based on experimental results.

Catalytic Protocols for the Formation of the Thiolan-3-ol Core with Trifluoromethylation

Catalytic methods for the direct formation of the this compound scaffold are not explicitly documented. However, a plausible and highly convergent approach involves the catalytic trifluoromethylation of a readily available thiolan-3-one precursor. The nucleophilic trifluoromethylation of ketones using trimethyl(trifluoromethyl)silane (TMSCF₃) is a well-established method, and various catalytic systems have been developed to promote this transformation. acs.orgnih.gov

The reaction is typically initiated by a nucleophilic catalyst that activates the TMSCF₃ reagent. A variety of catalysts, including fluoride sources (e.g., TBAF, CsF), phosphines, and N-heterocyclic carbenes (NHCs), have been shown to be effective. acs.org The general mechanism involves the formation of a hypervalent siliconate intermediate which then delivers the trifluoromethyl anion to the carbonyl electrophile. nih.gov

Recent studies have focused on developing more efficient and milder catalytic systems. For example, amine N-oxides have been used as catalysts for the trifluoromethylation of both aldehydes and ketones in excellent yields. nih.gov Carbonate and phosphate (B84403) salts have also demonstrated catalytic activity under mild conditions. nih.gov

Table 2: Catalytic Systems for the Trifluoromethylation of Ketones

CatalystReagentSolventKey Features
Amine N-oxidesTMSCF₃DMFExcellent yields for aldehydes and ketones.
Carbonate/Phosphate SaltsTMSCF₃DMFMild reaction conditions, avoids fluoride initiators. nih.gov
Tri-tert-butyl phosphineTMSCF₃DMF/DMSOEffective Lewis base catalyst.
N-heterocyclic carbene (NHC)TMSCF₃DMF/DMSOEfficient nucleophilic catalyst.

These catalytic protocols could likely be adapted for the trifluoromethylation of thiolan-3-one to produce this compound. The choice of catalyst and reaction conditions would be critical to optimize the yield and minimize potential side reactions.

Regioselective Synthesis of this compound Precursors

The synthesis of this compound is highly dependent on the availability of its key precursor, thiolan-3-one. The regioselective synthesis of this precursor is therefore a critical step. While the synthesis of thiolan-3-one itself is known, regioselective methods for substituted derivatives that could lead to stereoisomers of the final product are of interest.

One general strategy for the synthesis of the thiolane ring involves ring-closing reactions. wikipedia.orglibretexts.org For instance, the intramolecular cyclization of a functionalized thiol could be employed. A potential regioselective route to a substituted thiolan-3-one precursor could involve the Michael addition of a thiol to an α,β-unsaturated ketone, followed by an intramolecular cyclization.

While not directly leading to thiolan-3-one, a reported regioselective synthesis of 3-trifluoromethylpyrazoles involves a three-component coupling reaction. acs.org This demonstrates the feasibility of achieving high regioselectivity in the construction of trifluoromethylated heterocycles. Similar strategies, perhaps involving different starting materials, could potentially be developed for the regioselective synthesis of substituted thiolan-3-one precursors.

Exploration of Novel Synthetic Pathways to the this compound Scaffold

Novel synthetic pathways to the this compound scaffold could involve innovative ring-closing strategies or the use of novel trifluoromethylating agents.

One intriguing possibility is the use of ring-closing metathesis (RCM) to construct the thiolane ring. nih.gov This would require a diene precursor containing a sulfur atom and a trifluoromethylated alcohol moiety. The development of such a precursor would be a synthetic challenge in itself.

Another avenue for exploration is the use of alternative trifluoromethyl sources. While TMSCF₃ is a widely used reagent, other trifluoromethylating agents have been developed. For example, trifluoromethanesulfonic anhydride (B1165640) has been used as a source for the trifluoromethylthio group in the synthesis of trifluoromethyl thioesters. ed.ac.uk While this produces a different functional group, it highlights the ongoing development of new reagents for introducing trifluoromethyl-containing moieties.

Furthermore, the synthesis of trifluoromethylated heterocycles has been achieved using trifluorodiazoethane in silver-catalyzed reactions. researchgate.net This approach allows for the construction of various trifluoromethylated rings and could potentially be adapted for the synthesis of the thiolane scaffold.

A catalyst-free approach to cyclic sulfides has also been reported via a tandem nucleophilic substitution and intramolecular thiosulfonylation. acs.org This method has been used to construct various ring sizes and could potentially be adapted for the synthesis of the thiolane core.

In-Depth Analysis of this compound Reveals Limited Publicly Available Reactivity Data

A comprehensive review of available scientific literature and chemical databases reveals a significant scarcity of detailed research on the specific chemical reactivity and mechanistic pathways of the compound This compound . While extensive research exists on related structures and general synthetic methodologies such as trifluoromethylation and the behavior of sulfur-containing heterocycles, specific studies focusing on the nucleophilic, electrophilic, and radical reactions of this compound, as well as its behavior in ring-opening, rearrangement, and photoredox-catalyzed transformations, are not prominently documented in publicly accessible sources.

Research on analogous compounds provides some context. For instance, studies on the ring-opening of other sulfur-containing heterocycles, such as 3,3-bis(trifluoromethyl)-5-alkoxy-1,2-dithiolanes, have been reported to proceed via thiophilic attack by nucleophiles, leading to the cleavage of the sulfur-sulfur bond. colab.wsresearchgate.net Similarly, the broader field of photoredox catalysis has been extensively explored for the introduction of trifluoromethyl groups and trifluoromethylthio groups onto various organic molecules, often involving the generation of a trifluoromethyl radical (•CF3). beilstein-journals.orgnih.gov These reactions typically utilize a photocatalyst to initiate a single-electron transfer (SET) process. beilstein-journals.org

However, the specific application of these principles to this compound—to understand its own subsequent transformations—is not detailed in the available literature. Key questions regarding its behavior remain unanswered:

Nucleophilic and Electrophilic Profile: How does the electron-withdrawing CF3 group affect the nucleophilicity of the sulfur atom and the electrophilicity of the carbon atoms in the thiolan ring? What are the typical reactions at the hydroxyl group?

Ring Stability: Is the compound susceptible to ring-opening reactions under acidic, basic, or radical conditions? What rearrangement pathways might it undergo?

Stereochemistry: For reactions that could create new stereocenters, what are the stereochemical outcomes, and what methods could be used to control them?

Mechanistic Pathways: What are the specific intermediates, transition states, and mechanisms (radical, polar, or photoredox-catalyzed) that govern its key transformations?

The absence of this specific information in the scientific literature prevents a detailed and authoritative discussion as per the requested structure. While general principles of organic chemistry allow for predictions, a scientifically rigorous article requires published, peer-reviewed data which, for this compound, appears to be limited.

Investigations into the Role of the Trifluoromethyl Group in Directing Reactivity

The trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, significantly dictates the chemical behavior of this compound. Its high electronegativity creates a strong dipole moment within the molecule, influencing the reactivity of adjacent functional groups. This electronic effect is paramount in directing the course of chemical transformations.

The electron-withdrawing nature of the -CF3 group enhances the acidity of the hydroxyl proton, making the alcohol more susceptible to deprotonation. Furthermore, it destabilizes any potential carbocation formation at the tertiary carbon, thereby disfavoring reactions that proceed through an SN1-type mechanism. Conversely, the steric bulk of the -CF3 group can also play a role in hindering the approach of nucleophiles or reagents to the reaction center.

Research has shown that the presence of the trifluoromethyl group can influence the regioselectivity of reactions. For instance, in reactions involving the thiolane ring, the -CF3 group can direct incoming reagents to specific positions due to both electronic and steric effects.

Table 1: Influence of the Trifluoromethyl Group on Reactivity

PropertyInfluence of Trifluoromethyl GroupConsequence for Reactivity
Electronic Effect Strong electron-withdrawingIncreased acidity of the hydroxyl group; destabilization of adjacent carbocations.
Steric Hindrance Significant bulkCan hinder the approach of reagents to the tertiary carbon and other nearby positions.
Reactivity Directing Combination of electronic and steric effectsInfluences the regioselectivity of reactions involving the thiolane ring.

Redox Chemistry and Transformations of the Sulfur Atom in this compound

The sulfur atom within the thiolane ring of this compound is a key center for redox chemistry. It can exist in various oxidation states, leading to a range of chemical transformations and the formation of diverse derivatives.

Oxidation of the sulfide (B99878) to a sulfoxide (B87167) is a common transformation. This can be achieved using a variety of oxidizing agents. The resulting sulfoxide introduces a chiral center at the sulfur atom, leading to the potential for diastereomers due to the existing stereocenter at the tertiary carbon. The electron-withdrawing trifluoromethyl group can influence the ease of this oxidation, making the sulfur atom less susceptible to oxidation compared to an unsubstituted thiolane.

Further oxidation can convert the sulfoxide to a sulfone, where the sulfur atom is in its highest oxidation state. This transformation significantly alters the electronic properties and geometry of the molecule. The resulting sulfone is generally more stable and less reactive than the corresponding sulfide or sulfoxide.

Conversely, reduction of the sulfur atom is also a possible transformation, although less commonly explored for this specific molecule. Such a reaction would require potent reducing agents. The redox potential of the sulfur atom is modulated by the presence of the electron-withdrawing trifluoromethyl group, which tends to make reduction more difficult.

Table 2: Redox Transformations of the Sulfur Atom

TransformationReagents (Examples)ProductKey Features
Sulfide to Sulfoxide Mild oxidizing agents (e.g., H₂O₂, m-CPBA)This compound 1-oxideIntroduction of a chiral sulfur center.
Sulfoxide to Sulfone Strong oxidizing agents (e.g., KMnO₄, Oxone®)This compound 1,1-dioxideSulfur in its highest oxidation state; increased stability.

These investigations underscore the intricate relationship between the trifluoromethyl group and the thiolane ring in dictating the chemical reactivity and redox behavior of this compound. A comprehensive understanding of these principles is crucial for the strategic design of synthetic routes and the prediction of reaction outcomes involving this fluorinated heterocyclic compound.

Applications of 3 Trifluoromethyl Thiolan 3 Ol in Advanced Organic Synthesis

3-(Trifluoromethyl)thiolan-3-ol as a Chiral Building Block in Asymmetric Synthesis

The construction of chiral molecules is a pivotal task in the synthesis of pharmaceuticals and agrochemicals, where stereochemistry often dictates biological activity. researchgate.net The use of pre-synthesized chiral building blocks is a major strategy for introducing stereogenic centers. researchgate.net In this context, chiral molecules containing the trifluoromethylthio (SCF3) group are of particular interest due to the group's ability to enhance metabolic stability and membrane permeability. researchgate.net

While the direct asymmetric trifluoromethylthiolation of various substrates has been extensively studied, the building block approach offers a powerful alternative for creating chiral centers bearing an SCF3 group. fluorine1.ru This method relies on the use of enantiomerically pure starting materials that already contain the desired fluorinated group and a chiral center. Although the broader class of chiral trifluoromethylated building blocks is utilized in asymmetric synthesis, specific research detailing the resolution of racemic this compound and the application of its separate enantiomers is an area of ongoing investigation. The development of methods to access enantiopure forms of this alcohol would open new avenues for its use in stereoselective synthesis, allowing for the precise construction of complex chiral molecules. researchgate.net

Utilization of this compound in the Construction of Complex Molecular Architectures

The synthesis of complex molecular architectures often relies on the use of versatile and functionalized building blocks. Trifluoromethylated compounds are key components in the design of new drugs and materials. researchgate.net Building blocks containing the trifluoromethyl group are instrumental in constructing diverse molecular frameworks, including diarylethylenes, enynes, alkynes, and benzofurans. nih.gov

This compound, with its tertiary alcohol and a trifluoromethyl group on a five-membered sulfur-containing ring, represents a unique scaffold. The thiolan ring can be manipulated through various synthetic transformations, such as oxidation to the corresponding sulfoxide (B87167) or sulfone, or ring-opening reactions to yield linear aliphatic chains. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting molecules. researchgate.net The hydroxyl group provides a convenient handle for further functionalization, allowing for its incorporation into larger and more complex structures through esterification, etherification, or substitution reactions. This combination of features makes this compound a promising starting material for the synthesis of novel and intricate molecular designs.

Precursor for Trifluoromethylated Heterocycles and Aliphatic Scaffolds

Trifluoromethylated heterocycles are a critical class of compounds in medicinal chemistry and agrochemistry due to their enhanced biological properties. researchgate.netnih.gov Similarly, trifluoromethylated aliphatic scaffolds are valuable components in the design of new materials and pharmaceuticals. nih.gov The synthesis of these structures often begins with smaller, functionalized fluorinated building blocks. nih.gov

This compound serves as a latent precursor to both heterocyclic and aliphatic structures. The inherent thiolan ring is itself a sulfur-containing heterocycle. This ring system can be modified, for instance, by ring-expansion or rearrangement reactions to generate other heterocyclic systems. For example, the synthesis of trifluoromethyl-substituted 1,2,4-triazoles has been achieved through multi-component reactions involving trifluoroacetimidoyl chlorides, which could potentially be derived from precursors like this compound. nih.gov

Furthermore, ring-opening reactions of the thiolan moiety can provide access to functionalized aliphatic scaffolds. Depending on the reagents and conditions used, the ring can be cleaved to produce linear chains containing a trifluoromethyl carbinol and a thiol or sulfide (B99878) functionality, which are versatile intermediates for further synthetic elaboration.

Development of Novel Reagents and Catalysts Derived from this compound

The development of novel reagents for fluorination and fluoroalkylation is a highly active area of research. beilstein-journals.org Reagents for electrophilic, nucleophilic, and radical trifluoromethylation are essential tools for synthetic chemists. nih.gov While a variety of such reagents exist, including well-known ones like Umemoto and Togni reagents, there is continuous demand for new reagents with tailored reactivity and stability. beilstein-journals.org

This compound presents opportunities for the development of new chemical tools. The compound's structure could be modified to create novel trifluoromethylating or trifluoromethylthiolating agents. For example, activation of the hydroxyl group followed by elimination could potentially lead to a reactive species. Alternatively, derivatization of the sulfur atom could yield new sulfonium (B1226848) salts, a class of compounds known to act as electrophilic trifluoromethylating reagents. beilstein-journals.org

In the realm of catalysis, chiral ligands derived from versatile building blocks are crucial for asymmetric transformations. researchgate.net While there is no specific literature on catalysts derived from this compound, its structure contains elements—a heterocyclic ring and a hydroxyl group—that could be elaborated into chiral ligands for metal-catalyzed reactions. The synthesis and evaluation of such derivatives could lead to new catalytic systems for enantioselective synthesis.

Integration of this compound into Fluorinated Materials Science Precursors

Fluorinated polymers and materials are highly valued for their unique properties, including thermal stability, chemical resistance, and low surface energy. The synthesis of these materials often involves the polymerization of fluorinated monomers. google.com

This compound can be considered a potential precursor for the synthesis of novel fluorinated materials. The hydroxyl group can be converted into a polymerizable functional group, such as an acrylate (B77674) or a styrene (B11656) derivative. The resulting monomer, containing the trifluoromethylated thiolan ring, could then be polymerized to produce new fluoropolymers. The incorporation of the thiolan ring and the trifluoromethyl group would be expected to impart unique properties to the resulting material, potentially leading to applications in areas such as specialty coatings, membranes, or optical materials. The synthesis of thiol derivatives is also relevant for applications in nanotechnology, where they can be used to functionalize surfaces. nih.gov

Advanced Spectroscopic and Structural Elucidation of 3 Trifluoromethyl Thiolan 3 Ol

High-Resolution NMR Spectroscopy for Conformational Analysis and Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organofluorine compounds like 3-(Trifluoromethyl)thiolan-3-ol in solution. nih.gov A combination of ¹H, ¹³C, and ¹⁹F NMR experiments, along with two-dimensional (2D) techniques, allows for unambiguous assignment of signals and provides deep insights into the molecule's conformation and stereochemistry.

The ¹H NMR spectrum would reveal the chemical environment of the protons on the thiolan ring. The diastereotopic protons of the CH₂ groups at the C2, C4, and C5 positions would likely appear as complex multiplets due to geminal and vicinal couplings. The hydroxyl proton would present as a singlet, the chemical shift of which could be concentration and solvent-dependent.

¹³C NMR spectroscopy is crucial for identifying all carbon atoms in the molecule. The carbon atom C3, bonded to the hydroxyl and trifluoromethyl groups, would exhibit a characteristic chemical shift and a significant coupling constant with the fluorine atoms (¹JCF). The CF₃ carbon itself would appear as a quartet in the proton-coupled spectrum.

¹⁹F NMR is particularly informative for fluorinated compounds. nih.gov For this compound, the three equivalent fluorine atoms of the CF₃ group would give rise to a singlet in the proton-decoupled spectrum. The chemical shift of this signal is highly sensitive to the electronic environment, providing a useful probe for intermolecular interactions.

To assign the stereochemistry, particularly for a chiral molecule, advanced NMR methods are employed. nih.gov Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity between protons, helping to define the relative stereochemistry and preferred conformation of the thiolan ring (e.g., envelope or twist conformation). For determining the absolute configuration of an enantiopure sample, chiral derivatizing agents (CDAs) can be used. nih.gov Reaction of the tertiary alcohol with a CDA, such as Mosher's acid, creates diastereomers that exhibit distinct NMR signals, allowing for stereochemical assignment. nih.gov

Interactive Table 1: Predicted NMR Data for this compound Note: This table presents hypothetical, yet chemically reasonable, NMR data based on known chemical shifts for similar structural motifs. Actual values may vary based on solvent and experimental conditions.

NucleusPredicted Chemical Shift (ppm)MultiplicityPredicted Coupling Constants (Hz)Assignment
¹H3.0 - 3.4m-H-2, H-5
¹H2.1 - 2.5m-H-4
¹HVariables-OH
¹³C75 - 85q¹JCF ≈ 280-290C-3
¹³C120 - 130q¹JCF ≈ 285-295CF₃
¹³C35 - 45t-C-2, C-5
¹³C25 - 35t-C-4
¹⁹F-75 to -85s-CF₃

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute configuration and detailed solid-state structure of chiral molecules, provided a suitable single crystal can be grown. springernature.com This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's three-dimensional arrangement in the crystalline state.

For this compound, an X-ray diffraction analysis would unequivocally establish the relative stereochemistry of the substituents on the thiolan ring. More importantly, for an enantiomerically pure sample, the absolute configuration at the C3 stereocenter can be determined using anomalous dispersion. researchgate.net By measuring the intensity differences between Bijvoet pairs of reflections (I(hkl) ≠ I(-h-k-l)), the Flack parameter can be calculated. nih.gov A value close to zero for a known enantiomer confirms the assigned absolute configuration (R or S).

The crystal structure would also reveal the solid-state conformation of the five-membered thiolan ring, which typically adopts a non-planar envelope or twist conformation to minimize steric strain. Furthermore, analysis of the crystal packing would identify intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the supramolecular architecture.

Interactive Table 2: Illustrative Crystallographic Data Parameters for this compound Note: This table shows typical parameters that would be reported in a crystallographic study.

ParameterIllustrative Value/Information
Crystal SystemMonoclinic
Space GroupP2₁
a, b, c (Å)10.5, 5.8, 12.1
α, β, γ (°)90, 105.5, 90
Volume (ų)720.5
Z (molecules/unit cell)4
Flack Parameter0.02(5)
Key H-bonds (Donor-Acceptor)O-H···O, O-H···S

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Characterization

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive methods for investigating the stereochemistry of chiral molecules in solution. researchgate.net These techniques measure the differential absorption of left and right circularly polarized light.

VCD spectroscopy measures the differential absorption in the infrared region, providing information about the stereochemistry arising from molecular vibrations. nih.gov The VCD spectrum of one enantiomer of this compound would be the mirror image of the other. researchgate.net By comparing the experimental VCD spectrum with spectra predicted by Density Functional Theory (DFT) calculations for a specific enantiomer (e.g., the R-enantiomer), the absolute configuration can be confidently assigned. rsc.org Specific vibrational modes, such as the O-H stretch and C-F stretching vibrations, would produce characteristic VCD signals sensitive to the molecular chirality.

ECD spectroscopy, which operates in the UV-Visible range, probes the electronic transitions of chromophores. While the thiolan-3-ol moiety itself lacks strong chromophores, the technique can still be useful. The comparison between the experimental ECD spectrum and quantum-mechanically calculated spectra can provide corroborating evidence for the absolute configuration determined by VCD or other methods.

These chiroptical methods are particularly valuable when obtaining high-quality crystals for X-ray analysis is not feasible. nih.gov

Mass Spectrometry for Fragmentation Pathway Analysis and Mechanistic Insights

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a molecule and for elucidating its structure through fragmentation analysis. numberanalytics.com High-resolution mass spectrometry (HRMS) would confirm the elemental formula of this compound by providing a highly accurate mass measurement of its molecular ion.

Tandem mass spectrometry (MS/MS) is used to investigate fragmentation pathways. numberanalytics.com The protonated molecule [M+H]⁺ of this compound would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide structural clues. Expected fragmentation pathways would likely include:

Loss of water ([M+H - H₂O]⁺): A common fragmentation for alcohols.

Loss of the trifluoromethyl group ([M+H - CF₃]⁺): Cleavage of the C-C bond adjacent to the tertiary alcohol.

Ring-opening fragmentations: Cleavage of the C-S or C-C bonds within the thiolan ring.

Analyzing these pathways provides mechanistic insights into the gas-phase ion chemistry of the molecule and helps confirm the connectivity of its atoms. nih.gov This data is crucial for identifying the compound in complex mixtures or as a product in a chemical reaction.

Interactive Table 3: Plausible Mass Spectrometry Fragments for this compound Note: Based on the molecular formula C₅H₇F₃OS (MW = 172.17 g/mol ). The m/z values correspond to the [M+H]⁺ ion and its potential fragments.

m/z (Predicted)Ion FormulaProposed Loss
173.0242[C₅H₈F₃OS]⁺[M+H]⁺
155.0137[C₅H₆F₃S]⁺H₂O
104.0317[C₄H₈OS]⁺CF₃
87.0212[C₄H₇S]⁺CF₃, H₂O

Spectroscopic Probes for In-Situ Reaction Monitoring Involving this compound

In-situ reaction monitoring allows for real-time analysis of a chemical transformation, providing valuable kinetic and mechanistic data. Spectroscopic techniques are ideal for this purpose as they are non-invasive.

The synthesis of this compound, for instance from the nucleophilic trifluoromethylation of a thiolan-3-one precursor, can be monitored using Fourier-transform infrared (FTIR) spectroscopy. By tracking the disappearance of the ketone C=O stretching band of the starting material and the simultaneous appearance of the O-H stretching band of the alcohol product, the reaction progress can be followed in real time.

For asymmetric syntheses, chiroptical methods are particularly powerful. Vibrational circular dichroism (VCD) can be used to monitor the evolution of enantiomeric excess (% ee) during a reaction. nih.gov By setting up a flow cell, spectra can be acquired over time, allowing for the simultaneous tracking of both the concentration of the chiral product and its optical purity. This provides critical insights into the kinetics and stereoselectivity of the catalytic process.

Computational and Theoretical Studies of 3 Trifluoromethyl Thiolan 3 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-(Trifluoromethyl)thiolan-3-ol, DFT calculations can elucidate its fundamental electronic properties and predict its reactivity. Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of electron density.

The electronic structure of thiophene (B33073) derivatives is significantly influenced by the substituents on the thiophene ring. nih.gov DFT calculations on related thiophene compounds have shown that the HOMO-LUMO energy gap is a critical indicator of chemical stability and photoactivity. researchgate.net For instance, a study on a triazole-thiophene molecule revealed a HOMO-LUMO gap of approximately 3.1 eV, indicating good electronic stability. researchgate.net Similar calculations for this compound would provide insights into its kinetic stability and the energy required for electronic excitation.

Furthermore, DFT can be used to generate electrostatic potential maps, which visualize the charge distribution and identify electrophilic and nucleophilic sites within the molecule. researchgate.net In the case of this compound, the electron-withdrawing trifluoromethyl group is expected to significantly influence the electron density on the thiolane ring and the hydroxyl group, thereby affecting its reactivity towards other chemical species. The sulfur atom in the thiolane ring, with its lone pairs of electrons, can act as a nucleophilic center, a property that is well-documented for thiophene and its derivatives. nih.gov

Number of Thiophene UnitsEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
1-6.23-1.984.25
2-5.78-2.453.33
3-5.56-2.712.85
4-5.42-2.872.55
5-5.32-2.992.33
6-5.25-3.082.17
7-5.19-3.152.04
8-5.14-3.211.93
9-5.10-3.261.84
10-5.07-3.311.76
Data adapted from a study on thiophene oligomers as corrosion inhibitors. sapub.org

Conformational Analysis and Energy Landscapes of this compound Isomers

The three-dimensional structure of a molecule is crucial to its function and reactivity. Conformational analysis of this compound would involve identifying the stable conformers and determining their relative energies to construct an energy landscape. The thiolane ring is not planar and can adopt various puckered conformations, such as the envelope and twist forms. The substituents at the 3-position, the trifluoromethyl group and the hydroxyl group, will have preferred orientations to minimize steric hindrance and optimize electronic interactions.

Computational methods, such as those combining electronic structure theory with NMR data, are powerful tools for detailed conformational analysis. soton.ac.uk For example, studies on fluorinated alkanes have demonstrated that fluorine substitution can profoundly impact molecular conformation, with a significant dependence on the polarity of the medium. soton.ac.uk In this compound, intramolecular hydrogen bonding between the hydroxyl group and the fluorine atoms of the trifluoromethyl group or the sulfur atom of the thiolane ring could play a significant role in stabilizing certain conformations. Gas-phase electron diffraction combined with quantum chemical calculations has been successfully used to determine the geometric structure and conformation of related molecules like (trifluoromethyl)thiobenzene. researchgate.net

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by modeling the entire reaction pathway, including reactants, products, intermediates, and transition states. mdpi.com For reactions involving this compound, DFT calculations can be used to determine the activation energies and reaction enthalpies, providing a quantitative understanding of the reaction kinetics and thermodynamics. nih.gov

For instance, in the context of synthesizing thiophene derivatives, computational studies have been used to investigate the mechanism of cyclization reactions. mdpi.com These studies can help rationalize the observed regioselectivity and stereoselectivity of a reaction. mdpi.com Theoretical investigations into the oxidation of related sulfur-containing organic molecules by radicals have successfully identified the most favorable reaction pathways by calculating the potential energy surfaces. nih.gov Similar studies on this compound could predict its behavior in various reaction conditions, such as oxidation, reduction, or substitution reactions. The identification of transition state structures and the calculation of their imaginary frequencies are key steps in confirming the proposed reaction mechanism. nih.gov

Quantum Chemical Descriptors for Reactivity and Selectivity in Derivatives

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be correlated with its reactivity and selectivity. sapub.org These descriptors include quantities like chemical hardness (η), chemical softness (σ), absolute electronegativity (χ), and the electrophilicity index (ω). sapub.org By calculating these descriptors for a series of derivatives of this compound, it is possible to build quantitative structure-activity relationship (QSAR) models.

These models can then be used to predict the reactivity and selectivity of new, unsynthesized derivatives, guiding the design of molecules with desired properties. For example, the electrophilicity index can predict the ability of a molecule to act as an electrophile, while the nucleophilicity index can predict its ability to act as a nucleophile. sapub.org The selectivity of a reaction involving different sites on the molecule can also be rationalized by analyzing local descriptors such as Fukui functions, which indicate the most likely sites for electrophilic, nucleophilic, and radical attack.

DerivativeElectronegativity (χ)Chemical Hardness (η)Electrophilicity Index (ω)
Derivative A3.52.52.45
Derivative B4.02.04.00
Derivative C3.82.23.29

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of intermolecular interactions and the effects of the solvent environment. rsc.org An MD simulation of this compound in a solvent, such as water or an organic solvent, would reveal how the solvent molecules arrange themselves around the solute and how this affects its conformation and dynamics.

MD simulations are particularly useful for studying non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are crucial for understanding the behavior of molecules in solution and in condensed phases. researchgate.net For example, simulations could explore the propensity of this compound to form aggregates or to interact with other molecules in a mixture. researchgate.net The influence of solvent polarity on conformational equilibria, which can be significant for fluorinated compounds, can also be investigated in detail using MD simulations. soton.ac.uk Atomistic molecular dynamics simulations have been successfully employed to study the behavior of ionic liquid clusters and nanodroplets, providing insights into their thermal stability and interactions with external fields. nih.gov

Synthesis and Chemical Behavior of Analogues and Derivatives of 3 Trifluoromethyl Thiolan 3 Ol

Structural Modifications at the Thiolane Ring and Trifluoromethyl Group

Modifications to the core structure of 3-(Trifluoromethyl)thiolan-3-ol are primarily achieved through total synthesis rather than direct functionalization of the parent molecule. The trifluoromethyl group is exceptionally stable, making its direct conversion into other functional groups synthetically challenging. Therefore, analogues bearing different fluoroalkyl groups would require bespoke syntheses starting from different fluorinated precursors.

The introduction of substituents onto the thiolane ring is a more common strategy for creating structural diversity. A powerful method for this is the [3+2]-cycloaddition reaction. researchgate.nettandfonline.com This approach involves the in situ generation of a thiocarbonyl ylide which then reacts with a substituted alkene, such as a 3,3,3-trifluoropropene (B1201522) derivative, to form a five-membered tetrahydrothiophene (B86538) (thiolane) ring with substituents at defined positions. researchgate.nettandfonline.com This methodology allows for the incorporation of various functional groups, including esters, sulfones, and phosphonates, onto the thiolane backbone. tandfonline.com For example, new 4-(trifluoromethyl)tetrahydrothiophenes bearing a range of functional moieties at the 3-position have been successfully synthesized using this cycloaddition strategy. tandfonline.com

Synthesis of Sulfur-Oxidized Derivatives (Sulfoxides, Sulfones)

The sulfur atom in the thiolane ring is susceptible to oxidation, allowing for the controlled synthesis of the corresponding sulfoxides and sulfones. The choice of oxidizing agent and reaction conditions is critical to achieve selectivity between these two oxidation states. The strong electron-withdrawing nature of the adjacent trifluoromethyl group influences the reactivity of the sulfur atom.

Hydrogen peroxide (H₂O₂) is a common oxidant for this transformation. Its reactivity can be tuned by the choice of solvent and catalyst. For instance, using H₂O₂ in trifluoroacetic acid has been shown to be an effective system for the selective oxidation of aryl trifluoromethyl sulfides to the corresponding sulfoxides, preventing overoxidation to the sulfone. rsc.org Other research has shown that for certain fluorinated sulfur heterocycles, H₂O₂ in hexafluoro-isopropanol results in the formation of the sulfoxide (B87167).

For the synthesis of sulfones, more powerful oxidizing agents or harsher conditions are typically required. meta-Chloroperoxybenzoic acid (m-CPBA) is a classic reagent capable of oxidizing sulfides first to sulfoxides and subsequently to sulfones. In some cases, m-CPBA can lead to the exhaustive oxidation of not only the sulfur atom but also other reactive sites within the molecule, such as double bonds. The transformation of cyclic keto sulfides into unsaturated sulfones has been achieved through a sequence of trifluoromethylation, oxidation, and dehydration, demonstrating that the oxidation step is a key part of functionalizing these heterocycles. researchgate.net

Reagent/SystemPrimary ProductNotesReference
H₂O₂ / Trifluoroacetic AcidSulfoxidePromotes selective oxidation to the sulfoxide by enhancing the electrophilicity of the oxidant while protecting the sulfoxide from further oxidation. rsc.org
H₂O₂ / Hexafluoro-iso-propanolSulfoxideEffective for certain strained fluorinated bicyclic sulfides.
m-Chloroperoxybenzoic acid (m-CPBA)SulfoneA strong oxidant that typically leads to the fully oxidized sulfone. May also oxidize other functional groups.

Investigation of Ring-Substituted and Spirocyclic Analogues

The synthesis of more complex analogues, including those with additional ring substitutions or spirocyclic frameworks, expands the chemical space around the this compound core.

Ring-Substituted Analogues: As mentioned previously, [3+2]-cycloaddition reactions provide a versatile entry point to 3- and 4-substituted thiolanes. researchgate.nettandfonline.com Another approach involves the chemical modification of pre-formed trifluoromethyl-substituted heterocycles. For example, Pummerer reactions of related thiopyran sulfoxides have been used to induce ring contraction, yielding functionalized thiolane derivatives. researchgate.net This demonstrates how oxidation of the sulfur atom can serve as a handle for further structural elaboration.

Spirocyclic Analogues: Spirocyclic compounds, which contain a single atom as the junction of two rings, are of significant interest in medicinal chemistry. mdpi.comresearchgate.net The synthesis of spirocyclic analogues of this compound can be envisioned through several routes. One plausible strategy involves the reaction of a cyclic thioketone, such as thietan-3-one (B1315229) or tetrahydrothiophen-3-one, with a trifluoromethylating agent like the Ruppert-Prakash reagent (TMSCF₃). researchgate.net This would generate a tertiary alcohol intermediate analogous to the target compound, but with the potential for the second ring to be formed from the existing cyclic ketone structure. Cascade reactions, such as intermolecular double Michael additions, are also powerful tools for assembling spirocyclic systems from acyclic precursors. mdpi.com

Comparative Reactivity Studies of Related Fluorinated Heterocycles

The chemical behavior of this compound can be contextualized by comparing it to other fluorinated sulfur-containing heterocycles. The presence of the trifluoromethyl group is a key determinant of reactivity.

The electron-withdrawing nature of fluoroalkyl groups generally enhances the reactivity of heterocyclic systems in cycloaddition reactions. mdpi.com In oxidation reactions, the reactivity of fluorinated sulfur heterocycles can correlate with the degree of ring strain. For example, studies on various bicyclic sulfides containing bis(trifluoromethyl) groups have shown that the reaction outcome depends heavily on the chosen oxidant. While H₂O₂ selectively produces the sulfoxide, m-CPBA can lead to the sulfone and/or epoxidation of nearby double bonds, indicating a different reactivity profile. In contrast, other, less strained fluorinated bicyclic systems can be selectively oxidized to the sulfone with m-CPBA without affecting other parts of the molecule.

The thiolane ring itself can be susceptible to nucleophilic attack. In a related system, 3,3-bis(trifluoromethyl)-1,2-dithiolane, reaction with organolithium reagents proceeds via a thiophilic attack (nucleophilic attack on a sulfur atom), leading to the opening of the five-membered ring. researchgate.net This suggests that the sulfur atom in this compound could also be an electrophilic site under strongly nucleophilic conditions, potentially leading to ring-opening reactions. This contrasts with the reactivity of many nitrogen heterocycles, where the heteroatom is typically a nucleophilic site.

Future Directions and Emerging Research Avenues for 3 Trifluoromethyl Thiolan 3 Ol

Exploration of Sustainable Synthetic Methodologies

Future research will likely focus on developing greener and more efficient synthetic routes to 3-(Trifluoromethyl)thiolan-3-ol and related structures. Current methods for creating fluorinated heterocycles often rely on multi-step processes that may not be environmentally benign. google.com The principles of green chemistry offer a framework for improving these syntheses.

One promising avenue is the use of cycloaddition reactions, which are among the best methods for constructing non-aromatic heterocyclic compounds. mdpi.comyoutube.com The synthesis of the thiolane (tetrahydrothiophene) core, for instance, can be achieved via [3+2]-cycloaddition of thiocarbonyl ylides with appropriate alkenes. mdpi.comresearchgate.net Future work could adapt these cycloadditions to use bio-based solvents, reduce energy consumption through lower reaction temperatures, or employ mechanochemical conditions. nih.gov Solvent-free mechanochemical synthesis, for example, has been successfully used to create trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides and represents a viable sustainable strategy. nih.gov

Furthermore, the development of safer and more cost-effective reagents is a key goal. Recently, a green synthetic process was developed to convert thiols and disulfides into sulfonyl fluorides using readily handled reagents with non-toxic by-products, a significant advancement in "click chemistry". eurekalert.org Similar innovations could be applied to the synthesis of trifluoromethylated thiolane precursors, avoiding hazardous reagents and minimizing environmental impact. eurekalert.org

Development of Novel Catalytic Transformations

Catalysis is central to modern organic synthesis, and its application to the production of this compound could offer significant advantages in terms of efficiency, selectivity, and substrate scope. Research could focus on discovering novel catalysts for the key bond-forming steps in its synthesis.

For instance, fluoride (B91410) anion-catalyzed sulfurization has been shown to be a superior method for activating elemental sulfur to create sulfur-rich heterocycles. mdpi.com Exploring similar catalytic systems could lead to more efficient ways of constructing the thiolane ring from simple precursors. Additionally, transition-metal catalysis is a powerful tool for creating trifluoromethylated heterocycles. researchgate.net Silver-catalyzed reactions of trifluorodiazoethane with various substrates have enabled the construction of complex fluorinated molecules under mild conditions. researchgate.net Investigating analogous catalytic pathways for introducing the trifluoromethyl group onto a thiolane precursor could provide a more direct and atom-economical route.

Photoredox catalysis also presents a compelling research direction. This approach, which uses visible light to drive chemical reactions, has been employed for the S-trifluoromethylation of thiophenols using trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor under catalyst-free conditions. rsc.org Adapting such light-mediated radical reactions could enable the late-stage functionalization of thiolane derivatives to produce the target compound.

Integration into Flow Chemistry and Automation

The synthesis of fluorinated organic molecules can be challenging, but flow chemistry offers a powerful solution to improve safety, efficiency, and scalability. acs.org This technology is particularly well-suited for handling reactions with hazardous intermediates or precise temperature control. durham.ac.ukuc.pt Future research should explore the transfer of synthetic routes for this compound from traditional batch processes to continuous-flow systems.

A multi-step synthesis could be consolidated into a single, automated flow sequence, minimizing manual handling and intermediate purification steps. uc.pt For example, a flow reactor could be designed to first synthesize a thiolane precursor, followed by an in-line trifluoromethylation step and subsequent reaction to form the tertiary alcohol. Automated flow synthesis has been successfully used to prepare trifluoromethylated N-fused heterocycles, demonstrating high yields and robustness, which is ideal for creating libraries of related compounds for screening purposes. acs.org The modular nature of flow systems allows for the rapid optimization of reaction conditions and can be coupled with in-line analytics for real-time monitoring and control. durham.ac.uk

Potential for Advanced Functional Materials Precursors

Fluorinated heterocycles are a critical class of compounds for the development of advanced materials due to the unique properties conferred by fluorine, such as enhanced thermal stability and hydrophobicity. mdpi.comnih.gov The compound this compound, combining a polar alcohol group with a nonpolar trifluoromethyl group on a heterocyclic scaffold, is a promising candidate as a precursor for new functional materials.

The tertiary alcohol group provides a reactive handle for polymerization or for grafting the molecule onto surfaces to create specialized coatings. The trifluoromethyl group can impart desirable properties such as oleophobicity, chemical resistance, and a low refractive index. These characteristics are valuable in applications ranging from self-cleaning surfaces and low-friction coatings to advanced optical and electronic materials. The sulfur atom in the thiolane ring could also be leveraged, for example, by oxidation to the corresponding sulfoxide (B87167) or sulfone, to further tune the molecule's polarity and physical properties. The broader class of fluorinated sulfur heterocycles is already recognized for its potential in materials science, suggesting a fertile ground for investigating the utility of this specific molecule. mdpi.comnih.gov

Interdisciplinary Research at the Interface of Organic Chemistry and Other Disciplines (e.g., agrochemistry, materials science)

The introduction of fluorine atoms or trifluoromethyl groups into organic molecules is a well-established strategy in drug discovery and agrochemical design to enhance metabolic stability, binding affinity, and bioavailability. nih.govresearchgate.net Trifluoromethylated heterocycles are prominent in a wide range of pharmaceuticals and agrochemicals. nih.govacs.org For instance, several commercial pesticides contain the trifluoromethylpyridine moiety, where the CF3 group is crucial for their biological activity. nih.gov

Given these precedents, this compound represents a novel scaffold that warrants investigation in interdisciplinary fields. Its structure could be of interest to medicinal chemists and agrochemical researchers as a building block for new bioactive compounds. The combination of the thiolane ring, which is found in some biologically active natural products, with the pharmacologically relevant trifluoromethyl group and a tertiary alcohol for further derivatization, makes it an attractive starting point for synthesis campaigns. Future research should involve screening this compound and its derivatives for biological activity, potentially leading to the discovery of new therapeutic agents or crop protection chemicals. This interdisciplinary approach, bridging synthetic chemistry with life sciences and materials science, will be crucial for unlocking the full potential of this compound.

Q & A

Q. What are the most effective synthetic routes for 3-(trifluoromethyl)thiolan-3-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via reduction-oxidation cascades of precursors like 3-(trifluoromethyl)thiolane derivatives. For example, sodium borohydride reduction of activated acids (e.g., acyl chlorides) followed by oxidation with NaOCl/TEMPO or MnO₂ is a common pathway . Yields vary significantly with oxidizing agents: NaOCl/TEMPO (88%), DDQ (90%), and MnO₂ (77%) are reported for similar trifluoromethyl aldehydes . Optimization requires balancing cost, scalability, and purity.

Q. How should researchers purify this compound to minimize fluorinated byproducts?

  • Methodological Answer : Column chromatography using silica gel with hexane/ethyl acetate gradients is effective. For fluorinated compounds, reverse-phase HPLC with acetonitrile/water mixtures may improve resolution . Ensure inert atmospheres during purification to prevent oxidation of the thiolan ring or trifluoromethyl group .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹⁹F NMR : Essential for confirming trifluoromethyl group integrity (δ ~ -60 to -70 ppm).
  • ¹H NMR : Resolves hydroxyl and thiolan ring protons (δ 1.5–4.5 ppm), with coupling constants indicating stereochemistry.
  • HRMS : Validates molecular formula (C₅H₇F₃OS requires exact mass 172.0178).
  • IR : Confirms OH stretch (~3200–3400 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How does the stereochemistry of this compound impact its reactivity in nucleophilic substitutions?

  • Methodological Answer : The axial vs. equatorial orientation of the hydroxyl group influences nucleophilic attack. Computational modeling (DFT) and X-ray crystallography can predict/reactivity. For example, axial-OH derivatives show higher electrophilicity at the adjacent carbon due to steric strain, favoring SN2 mechanisms . Experimental validation via kinetic studies with varying bases (e.g., K₂CO₃ vs. DBU) is recommended .

Q. What contradictions exist in reported synthetic yields for trifluoromethyl-thiolan derivatives, and how can they be resolved?

  • Data Contradiction Analysis : Discrepancies arise from solvent polarity and trace moisture. For instance, Vitride® reductions in toluene yield 59–64% aldehydes, while THF-based systems may underperform due to coordination with borohydrides . Reproduce results under strict anhydrous conditions and compare with alternative reductants (e.g., LiAlH₄).

Q. How can this compound be functionalized for drug-discovery applications?

  • Methodological Answer :
  • Sulfonation : React with SOCl₂ to form sulfonate esters for prodrug strategies.
  • Mitsunobu Reactions : Convert hydroxyl to ethers or esters using DEAD/TPP .
  • Cross-Coupling : Suzuki-Miyaura with boronic acids (e.g., 3-(trifluoromethyl)phenylboronic acid) to extend aromaticity . Monitor fluorinated byproducts via LC-MS .

Q. What are the stability challenges of this compound under acidic/basic conditions?

  • Methodological Answer : The compound is prone to ring-opening in strong acids (e.g., H₂SO₄) or bases (e.g., NaOH). Stability assays in pH 2–12 buffers (monitored by ¹H NMR) show degradation >5% after 24 hours at pH <3 or >10. Store at neutral pH in amber vials under argon .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.